molecular formula C22H22N2O4 B12204861 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide

3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide

Cat. No.: B12204861
M. Wt: 378.4 g/mol
InChI Key: YTNONGIWXUMURE-UHFFFAOYSA-N
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Description

The compound “3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide” is a complex organic molecule that features a chromenone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide” typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylprop-2-en-1-yl Group: This step involves the alkylation of the chromenone core using suitable alkylating agents.

    Attachment of the Pyridin-4-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Propanamide Moiety: This step involves the amidation of the intermediate compound with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound “3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide” can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The functional groups attached to the chromenone core can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound “3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide” has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide” involves its interaction with specific molecular targets and pathways. The chromenone core may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromenone core structure.

    Pyridine Derivatives: Compounds with a pyridine ring attached to various functional groups.

Uniqueness

The uniqueness of “3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-4-yl)propanamide” lies in its specific combination of functional groups and the potential for diverse applications in various fields.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C22H22N2O4/c1-14(2)13-27-19-12-20-18(15(3)10-22(26)28-20)11-16(19)4-5-21(25)24-17-6-8-23-9-7-17/h6-12H,1,4-5,13H2,2-3H3,(H,23,24,25)

InChI Key

YTNONGIWXUMURE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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